N'-[(E)-(2-bromophenyl)methylidene]-4-[(3-methoxybenzyl)oxy]benzohydrazide
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Overview
Description
N’-[(E)-(2-BROMOPHENYL)METHYLIDENE]-4-[(3-METHOXYPHENYL)METHOXY]BENZOHYDRAZIDE is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a bromophenyl group and a methoxyphenyl group, which are linked through a methylene bridge to a benzohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-BROMOPHENYL)METHYLIDENE]-4-[(3-METHOXYPHENYL)METHOXY]BENZOHYDRAZIDE typically involves the condensation reaction between 2-bromobenzaldehyde and 4-(3-methoxyphenyl)methoxybenzohydrazide. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-BROMOPHENYL)METHYLIDENE]-4-[(3-METHOXYPHENYL)METHOXY]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazines or amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N’-[(E)-(2-BROMOPHENYL)METHYLIDENE]-4-[(3-METHOXYPHENYL)METHOXY]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-BROMOPHENYL)METHYLIDENE]-4-[(3-METHOXYPHENYL)METHOXY]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-4-[(3-METHOXYPHENYL)METHOXY]BENZOHYDRAZIDE
- N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]-4-[(3-METHOXYPHENYL)METHOXY]BENZOHYDRAZIDE
- N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]-4-[(3-METHOXYPHENYL)METHOXY]BENZOHYDRAZIDE
Uniqueness
N’-[(E)-(2-BROMOPHENYL)METHYLIDENE]-4-[(3-METHOXYPHENYL)METHOXY]BENZOHYDRAZIDE is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H19BrN2O3 |
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Molecular Weight |
439.3 g/mol |
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]-4-[(3-methoxyphenyl)methoxy]benzamide |
InChI |
InChI=1S/C22H19BrN2O3/c1-27-20-7-4-5-16(13-20)15-28-19-11-9-17(10-12-19)22(26)25-24-14-18-6-2-3-8-21(18)23/h2-14H,15H2,1H3,(H,25,26)/b24-14+ |
InChI Key |
UGKWVRHQDHCGJV-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3Br |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3Br |
Origin of Product |
United States |
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